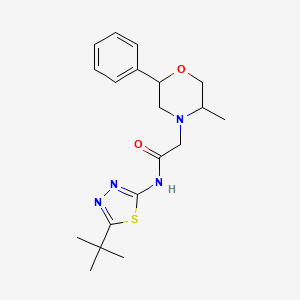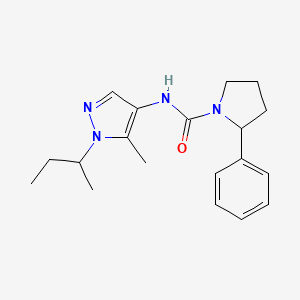![molecular formula C14H21N5O B6972419 5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6972419.png)
5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of cyclohexyl, imidazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole precursors. One common synthetic route includes the cyclization of amido-nitriles to form substituted imidazoles, followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and oxadiazole derivatives, such as:
- 1,3-diazole derivatives
- 1,2,4-triazole derivatives
- Substituted imidazoles
Uniqueness
What sets 5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine apart is its unique combination of cyclohexyl, imidazole, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-10-8-15-12(19(10)2)9-16-14-18-17-13(20-14)11-6-4-3-5-7-11/h8,11H,3-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJANTGNYSRATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)CNC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[2-(3-methoxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6972338.png)
![4-[[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6972344.png)
![2-Methyl-2-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfonylamino]phenyl]propanoic acid](/img/structure/B6972356.png)

![(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B6972375.png)
![N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine](/img/structure/B6972381.png)
![(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6972385.png)
![N,N,1-trimethyl-5-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]imidazol-2-amine](/img/structure/B6972389.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(1-methylpyrazol-4-yl)amino]acetamide](/img/structure/B6972402.png)

![3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B6972413.png)

![4-[2-[N-(2,2-dimethylpropyl)anilino]acetyl]piperazin-2-one](/img/structure/B6972442.png)
